molecular formula C8H8F3NS B3022746 N-Methyl-N-(trifluoromethylthio)aniline CAS No. 66476-44-6

N-Methyl-N-(trifluoromethylthio)aniline

Cat. No. B3022746
CAS RN: 66476-44-6
M. Wt: 207.22 g/mol
InChI Key: TYFGNILTFVMYGX-UHFFFAOYSA-N
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Description

“N-Methyl-N-(trifluoromethylthio)aniline” is a chemical compound with the molecular formula C8H8F3NS . It is a colorless to almost colorless clear liquid .


Synthesis Analysis

“N-Methyl-N-(trifluoromethylthio)aniline” is developed by Billard et al. and is a useful electrophilic trifluoromethylthiolating reagent .


Molecular Structure Analysis

The molecular weight of “N-Methyl-N-(trifluoromethylthio)aniline” is 207.21 g/mol . The InChI Key is TYFGNILTFVMYGX-UHFFFAOYSA-N .


Chemical Reactions Analysis

“N-Methyl-N-(trifluoromethylthio)aniline” is used in trifluoromethylthiolation reactions . It is a versatile and safe trifluoromethylthiolating agent .


Physical And Chemical Properties Analysis

“N-Methyl-N-(trifluoromethylthio)aniline” is a liquid at 20 degrees Celsius . . The refractive index is 1.49 .

Safety and Hazards

“N-Methyl-N-(trifluoromethylthio)aniline” is a flammable liquid and vapor . It causes skin irritation (H315) and serious eye irritation (H319) .

Mechanism of Action

Target of Action

N-Methyl-N-(trifluoromethylthio)aniline is a chemical compound used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require the introduction of a trifluoromethylthio group . The trifluoromethylthio group is a functional group that has attracted attention in the pharmaceutical and agrochemical fields due to its strong electron-withdrawing effect and high lipophilicity .

Mode of Action

N-Methyl-N-(trifluoromethylthio)aniline acts as an electrophilic trifluoromethylthiolating reagent . It interacts with its targets by transferring its trifluoromethylthio group to the target molecule . This process modifies the target molecule, introducing new properties due to the presence of the trifluoromethylthio group .

Biochemical Pathways

The exact biochemical pathways affected by N-Methyl-N-(trifluoromethylthio)aniline depend on the specific target molecule. The introduction of a trifluoromethylthio group can significantly alter the properties of the target molecule, potentially affecting its behavior in various biochemical pathways .

Result of Action

The result of N-Methyl-N-(trifluoromethylthio)aniline’s action is the successful introduction of a trifluoromethylthio group to the target molecule . This modification can significantly alter the target molecule’s properties, potentially enhancing its utility in pharmaceutical or agrochemical applications .

Action Environment

The efficacy and stability of N-Methyl-N-(trifluoromethylthio)aniline can be influenced by various environmental factors. For instance, it is sensitive to air and heat, and it is recommended to be stored under inert gas at a temperature between 0-10°C . Moreover, safety precautions should be taken when handling this compound due to its potential to cause skin and eye irritation .

properties

IUPAC Name

N-methyl-N-(trifluoromethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c1-12(13-8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFGNILTFVMYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(trifluoromethylthio)aniline

CAS RN

66476-44-6
Record name N-Methyl-N-(trifluoromethylthio)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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